N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide
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Overview
Description
N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide: is a synthetic organic compound characterized by its unique structure, which includes a dihydroxypropyl group, a phenyl group, and an adamantyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Phenyl Group: The phenyl group is added via a Grignard reaction, where phenylmagnesium bromide reacts with the adamantyl intermediate.
Formation of the Acetamide Group: The acetamide group is introduced through an amidation reaction, where the intermediate is reacted with acetic anhydride.
Addition of the Dihydroxypropyl Group: The final step involves the reaction of the intermediate with glycidol under basic conditions to introduce the dihydroxypropyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The dihydroxypropyl group can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The phenyl and adamantyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structure and functional groups.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry:
- Used in the development of advanced materials, such as polymers and coatings.
- Investigated for its potential use in nanotechnology and catalysis.
Mechanism of Action
The mechanism of action of N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dihydroxypropyl group can form hydrogen bonds, while the phenyl and adamantyl groups can engage in hydrophobic interactions, contributing to its overall activity.
Comparison with Similar Compounds
N-(2-hydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide: Lacks one hydroxyl group compared to the target compound.
N-(2,3-dihydroxypropyl)-2-(2-methyl-2-adamantyl)acetamide: Contains a methyl group instead of a phenyl group.
N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness:
- The presence of both dihydroxypropyl and phenyl groups in conjunction with the adamantyl group makes N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide unique.
- Its specific combination of functional groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c23-13-19(24)12-22-20(25)11-21(16-4-2-1-3-5-16)17-7-14-6-15(9-17)10-18(21)8-14/h1-5,14-15,17-19,23-24H,6-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEQAHZYGJLBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCC(CO)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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